molecular formula C9H15N3 B1443031 3-(2-methyl-1H-imidazol-1-yl)piperidine CAS No. 1251106-93-0

3-(2-methyl-1H-imidazol-1-yl)piperidine

Cat. No.: B1443031
CAS No.: 1251106-93-0
M. Wt: 165.24 g/mol
InChI Key: RKGOASXMKWMIMO-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-yl)piperidine (CAS 1251106-93-0) is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol, features a piperidine ring directly linked to a 2-methylimidazole group . This specific architecture is recognized as a key pharmacophore in the development of novel therapeutic agents. Recent patent literature highlights the application of closely related piperidine-linked imidazole derivatives as potential pharmacokinetic enhancers. These compounds are investigated for their ability to improve the drug-like properties of other active pharmaceutical ingredients, which is a crucial area in anti-infective drug discovery . Furthermore, related chemical structures based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold have been identified as binders and inhibitors of the NLRP3 inflammasome, a complex involved in a wide range of inflammatory diseases . This suggests potential research applications for this compound in the design and synthesis of new anti-inflammatory compounds. As a building block, it provides researchers with a versatile template for constructing more complex molecules aimed at various biological targets. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOASXMKWMIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. Additionally, this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function.

Biological Activity

3-(2-methyl-1H-imidazol-1-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies, including in vitro and in silico evaluations.

Chemical Structure and Synthesis

This compound is characterized by its piperidine backbone with a substitution at the 2-position of the imidazole ring. The synthesis of this compound typically involves methods that allow for the introduction of the imidazole moiety onto the piperidine structure, often through multi-step organic reactions.

Biological Activity Spectrum

The biological activity of this compound has been assessed across various pharmacological targets. The following table summarizes key findings regarding its activity against different biological targets:

Biological Target Activity Type Mechanism Reference
CNS Receptors AntidepressantInhibition of serotonin reuptake
Ion Channels NeuroprotectiveStabilization of membrane permeability
Enzymes (e.g., Kinases) AnticancerInhibition of cell proliferation
Transporters AntimicrobialInhibition of neurotransmitter uptake
G-protein coupled receptors Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of piperidine derivatives, including this compound. Notable findings include:

  • Antidepressant Activity : Research indicates that this compound acts as a selective antagonist at neuronal 5-hydroxytryptamine (serotonin) receptors, suggesting its potential in treating mood disorders such as depression and anxiety .
  • Neuroprotective Effects : The compound has shown promise in stabilizing membrane permeability, which could be beneficial in neurodegenerative diseases. Studies indicate that it may inhibit neurotransmitter uptake, providing neuroprotective benefits .
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of piperidine can inhibit cancer cell proliferation, particularly through effects on kinase enzymes involved in cell cycle regulation. The predicted activity suggests significant potential for anticancer applications .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting specific transporters, which may have implications for treating infections caused by resistant bacteria .

Scientific Research Applications

3-(2-methyl-1H-imidazol-1-yl)piperidine is a compound that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article will explore its applications in medicinal chemistry, material science, and as a chemical probe in biological studies.

Key Properties

  • Molecular Formula : C₁₁H₁₄N₄
  • Molecular Weight : 202.25 g/mol
  • Solubility : Soluble in polar solvents such as methanol and DMSO.

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Screening

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives. The results demonstrated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability and induced apoptosis . These findings support further exploration into its mechanisms of action and potential as an anticancer agent.

Synthesis of Functional Polymers

This compound has been utilized as a monomer in the synthesis of functional polymers. Its imidazole group facilitates coordination with metal ions, leading to materials with enhanced catalytic properties.

Case Study: Polymer Development

A recent study focused on developing metal-organic frameworks (MOFs) using this compound as a ligand. The resulting MOFs exhibited high surface areas and catalytic activity for CO₂ conversion reactions, showcasing their potential in environmental applications .

Targeting Protein Interactions

The compound has been employed as a chemical probe to study protein interactions within cellular systems. Its ability to selectively bind to certain proteins makes it valuable for elucidating biological pathways.

Case Study: Protein Interaction Analysis

Research involving the use of this compound as a probe demonstrated its effectiveness in identifying protein targets associated with neurodegenerative diseases. This approach provided insights into the molecular mechanisms underlying these conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Ring Modifications

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine
  • Structure : Features a propylamine linker between the imidazole and piperidine rings.
  • Properties : Higher molecular weight (173.21 g/mol) and lower melting point compared to the parent compound. Purity of 97% is achievable via optimized synthesis .
  • Applications : Used as an intermediate in bioactive molecule synthesis, though its pharmacological profile remains less studied than the parent compound .
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
  • Structure : Ethyl linker instead of direct substitution; hydrochloride salt enhances solubility.
  • Properties: Empirical formula C10H19Cl2N3 (MW: 252.18).
4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine
  • Structure : Ethyl spacer with methylimidazole at the 4-position of piperidine.
  • Properties : CAS 130516-99-3. The positional isomerism alters electronic distribution, affecting dipole moments and crystal packing .

Heterocyclic Core Modifications

Piperazine Analogues (e.g., 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline)
  • Structure : Piperazine replaces piperidine, introducing an additional nitrogen atom.
  • Properties : Isoelectronic with piperidine analogues but exhibits distinct hydrogen-bonding capabilities. Crystallographic studies show similar unit-cell parameters (triclinic P1 space group) but varied intermolecular interactions (e.g., C–H⋯H vs. dispersion forces) .
Benzimidazole Derivatives (e.g., 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles)
  • Structure : Benzimidazole replaces imidazole, fused with a benzene ring.
  • Properties: Enhanced aromaticity improves thermal stability. These derivatives demonstrate notable antibacterial and antifungal activity (MIC values: 8–64 μg/mL against S. aureus and E. coli), unlike 3-(2-methyl-1H-imidazol-1-yl)piperidine, which lacks reported antimicrobial efficacy .

Pharmacological and Functional Comparisons

CYP 2A6 Inhibitors
  • 3-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine (Compound 7) : Exhibits 86% yield and >99% purity (GC-MS). Its pyridine-imidazole hybrid structure shows inhibitory activity against CYP 2A6, a key enzyme in drug metabolism, whereas this compound’s enzyme interactions are underexplored .
Allosteric Modulators (e.g., MTEP)
  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP) : A thiazole-containing analogue with demonstrated efficacy in attenuating cocaine-seeking behavior in preclinical models. The ethynyl linker and thiazole ring enhance blood-brain barrier penetration compared to imidazole derivatives .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula CAS RN Melting Point (°C) Purity (%) Key Applications
This compound C10H15N3 184098-19-9 119.5–121.5 97 Medicinal chemistry intermediate
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine C7H13N3 2258-21-1 Not reported 97 Bioactive synthesis
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride C10H19Cl2N3 N/A Not reported >95 Receptor studies

Preparation Methods

Nucleophilic Substitution (N-Alkylation)

Overview:
This is the most direct and widely used approach. It involves the nucleophilic substitution of a halogenated piperidine (such as 3-chloropiperidine or 3-bromopiperidine) with 2-methylimidazole.

General Reaction Scheme:

$$
\text{3-halo-piperidine} + \text{2-methylimidazole} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$

Typical Conditions:

Reagent Example
Halo-piperidine 3-chloropiperidine or 3-bromopiperidine
Imidazole derivative 2-methylimidazole
Base Potassium carbonate, sodium hydride
Solvent DMF, DMSO, acetonitrile
Temperature 60–120°C
Time 6–24 hours

Reaction Steps:

  • Dissolve 3-halo-piperidine and 2-methylimidazole in an aprotic solvent.
  • Add a stoichiometric or slight excess of base.
  • Stir and heat the mixture at the required temperature.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, quench, extract, and purify via chromatography.

Expected Yield:
Yields typically range from 60% to 85%, depending on the purity of reagents and optimization of reaction conditions.

Reductive Amination and Cyclization

Overview:
This method involves the formation of the piperidine ring via reductive amination, followed by N-alkylation with 2-methylimidazole. This approach is useful when starting from open-chain precursors.

General Steps:

  • Reductive Amination:
    React a 1,5-diketone or keto-amine precursor with ammonia or a primary amine under reducing conditions (e.g., NaBH3CN, H2/Pd) to form the piperidine ring.

  • N-Alkylation:
    Alkylate the resulting 3-aminopiperidine with 2-methylimidazole using a suitable activating agent (e.g., alkyl halide, Mitsunobu conditions).

Advantages:

  • Allows for the introduction of additional substituents.
  • Can be adapted for enantioselective synthesis using chiral catalysts.

One-Pot Multicomponent Reactions

Overview:
Recent advances in heterocycle synthesis have enabled one-pot multicomponent reactions (MCRs) for constructing substituted piperidines. These methods combine multiple reactants in a single vessel, often under catalytic conditions, to streamline the synthesis.

Example Protocol:

  • Combine an aldehyde, amine, and 2-methylimidazole with a Lewis acid or organocatalyst.
  • Heat under microwave or conventional conditions.
  • Isolate the product after workup and purification.

Advantages:

  • Operational simplicity.
  • Potential for rapid library synthesis.

Data Table: Comparative Analysis of Preparation Methods

Method Key Reagents Typical Yield Advantages Limitations
Nucleophilic Substitution 3-halo-piperidine, 2-methylimidazole, base 60–85% Direct, high-yielding, scalable Requires halogenated starting material
Reductive Amination + N-Alkylation 1,5-diketone, ammonia/amine, 2-methylimidazole 40–70% Flexible, allows for modifications Multi-step, may require protection
Multicomponent Reaction Aldehyde, amine, 2-methylimidazole, catalyst 30–65% One-pot, rapid, diverse analogs Lower yields, optimization needed

Research Findings and Notes

  • Nucleophilic substitution remains the most practical and widely adopted method for laboratory and industrial synthesis of this compound due to its operational simplicity and good yields.
  • Reductive amination and MCRs are gaining traction for analog synthesis and when additional functionalization is desired.
  • Advances in organocatalysis and enantioselective synthesis have enabled access to chiral piperidine derivatives, though these methods are less commonly applied directly to this compound unless enantiopure material is required.
  • Purification is typically achieved by silica gel chromatography, and the product is characterized by NMR, MS, and HPLC for purity assessment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)piperidine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves coupling 2-methylimidazole with piperidine derivatives under nucleophilic substitution conditions. Solvent choice (e.g., acetonitrile or DMF) and base selection (e.g., NaOH or K₂CO₃) significantly impact yields. Reaction monitoring via TLC and optimization using factorial design (e.g., varying temperature, stoichiometry) reduces trial-and-error approaches . Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization via ¹H/¹³C-NMR and IR confirms structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer :

  • ¹H-NMR : Compare chemical shifts of imidazole protons (δ ~7.0–7.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm) to confirm substitution patterns .
  • 13C-NMR : Identify quaternary carbons (e.g., imidazole C2) and piperidine CH₂ groups to validate regiochemistry.
  • MS : Use high-resolution mass spectrometry (HRMS) to distinguish molecular ion peaks from fragmentation byproducts. Cross-referencing with computational spectral libraries improves accuracy .

Q. What statistical methods are recommended for optimizing reaction conditions during scale-up?

  • Methodological Answer : Employ response surface methodology (RSM) or Taguchi design to identify critical variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can model nonlinear relationships between variables and outputs (e.g., yield, purity) . Real-time process analytical technology (PAT) tools, such as in-line IR spectroscopy, enable dynamic adjustments during scale-up .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes or receptors) to prioritize synthesis. Tools like AutoDock Vina or Schrödinger Suite integrate quantum mechanics/molecular mechanics (QM/MM) for accuracy .
  • MD Simulations : Assess binding kinetics and conformational flexibility under physiological conditions .

Q. How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays.
  • Dose-Response Reproducibility : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Data Normalization : Apply standardized controls (e.g., Z-factor scoring) to minimize plate-to-plate variability .

Q. What interdisciplinary approaches integrate chemical reaction design with environmental impact assessments?

  • Methodological Answer :

  • Life Cycle Assessment (LCA) : Quantify waste generation and energy consumption during synthesis. Tools like EATOS or CHEM21 LCA guide solvent selection (e.g., replacing dichloromethane with cyclopentyl methyl ether) .
  • Green Chemistry Metrics : Calculate atom economy and E-factor during route scoping. Computational reaction path analysis (e.g., using ICReDD’s workflow) minimizes hazardous intermediates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methyl-1H-imidazol-1-yl)piperidine
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3-(2-methyl-1H-imidazol-1-yl)piperidine

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